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tetraazanium;dioxido(dioxo)molybdenum

Thermogravimetric analysis Polymolybdate decomposition Flame retardant mechanism

Tetraazanium;dioxido(dioxo)molybdenum, commercially known as ammonium octamolybdate (AOM), is an inorganic polyoxomolybdate salt with the linear formula (NH₄)₄·Mo₈O₂₆. It belongs to the ammonium polymolybdate family, which also includes ammonium dimolybdate (ADM), ammonium heptamolybdate (AHM), and ammonium tetramolybdate.

Molecular Formula H16Mo8N4O32-12
Molecular Weight 1351.7 g/mol
Cat. No. B15134580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetraazanium;dioxido(dioxo)molybdenum
Molecular FormulaH16Mo8N4O32-12
Molecular Weight1351.7 g/mol
Structural Identifiers
SMILES[NH4+].[NH4+].[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-]
InChIInChI=1S/8Mo.4H3N.32O/h;;;;;;;;4*1H3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;;;;;;;;;;;16*-1/p+4
InChIKeyNMBQZCUTXVZLLS-UHFFFAOYSA-R
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Octamolybdate (AOM, CAS 12411-64-2) – Core Identity and Procurement-Relevant Profile


Tetraazanium;dioxido(dioxo)molybdenum, commercially known as ammonium octamolybdate (AOM), is an inorganic polyoxomolybdate salt with the linear formula (NH₄)₄·Mo₈O₂₆ . It belongs to the ammonium polymolybdate family, which also includes ammonium dimolybdate (ADM), ammonium heptamolybdate (AHM), and ammonium tetramolybdate. AOM is primarily valued as a high-efficiency smoke suppressant and flame retardant in halogenated polymers, particularly polyvinyl chloride (PVC), and serves as a precursor for hydrodesulfurization (HDS) catalysts . Its differentiation from other ammonium molybdates arises from its unique octanuclear cluster structure, which governs its thermal decomposition pathway, aqueous solubility, particle morphology, and ultimately its functional performance in formulated products.

Why Ammonium Octamolybdate Cannot Be Replaced by Ammonium Heptamolybdate or Dimolybdate Without Performance Loss


Ammonium polymolybdates are not interchangeable despite sharing the same elemental building blocks. The degree of condensation of the molybdate anion dictates the number of thermal decomposition stages, solubility in aqueous processing, and the smoke-suppression efficacy in the final polymer composite . Substituting AOM with the more water-soluble ammonium heptamolybdate (AHM) alters the impregnation, mixing, and drying behavior during formulation, while the different decomposition pathway changes the timing and nature of molybdenum species release during combustion. Industrial users who treat all ammonium molybdates as commodity equivalents risk failing smoke density specifications (e.g., ASTM E662) and experiencing batch-to-batch variability in flame retardancy .

Quantitative Differentiation of Ammonium Octamolybdate (AOM) Against Closest Analogs – Evidence for Procurement Decisions


Thermal Decomposition Pathway: 2-Stage vs 3-Stage Degradation Governs Processing and Fire Response

Thermogravimetric analysis (TGA) combined with ammonia evolution mass spectrometry demonstrates that ammonium octamolybdate (AOM) decomposes in exactly two distinct stages, whereas ammonium heptamolybdate (AHM), ammonium dimolybdate (ADM), and ammonium trimolybdate each decompose in three stages . The simplified two-stage pathway of AOM reflects a more uniform crystal structure with fewer types of ammonium binding sites, leading to a sharper, more predictable release of NH₃ and H₂O during thermal processing and combustion.

Thermogravimetric analysis Polymolybdate decomposition Flame retardant mechanism

Aqueous Solubility: AOM Exhibits ~70–430× Lower Solubility Than Ammonium Heptamolybdate, Enabling Controlled Dispersion

Ammonium octamolybdate has a reported water solubility of 1.0 g/L at 20°C to 6.0 g/L at 25°C , whereas ammonium heptamolybdate (AHM) exhibits a solubility of approximately 430 g/L (43 g per 100 mL) at room temperature . This two-to-three order-of-magnitude difference means that AOM remains largely as a dispersed solid during aqueous compounding, favoring heterogeneous nucleation on polymer particle surfaces, while AHM dissolves and can migrate or segregate during drying.

Solubility Formulation processing Ammonium molybdate comparison

Smoke Suppression Standard: AOM Is the Industry-Recognized Benchmark for Low-Smoke PVC Formulations

U.S. Patent 11,945,934 (2024) explicitly identifies ammonium octamolybdate as 'the most commercially recognized material for smoke suppression in PVC' and designates AOM as 'a premium material to make low smoke PVC compounds, particularly for plenum wire and cable applications' . This status is not claimed for ammonium heptamolybdate, ammonium dimolybdate, or molybdenum trioxide, which are noted to give 'less satisfactory smoke reduction' in earlier comparative evaluations .

Smoke suppressant PVC plenum cable ASTM E662

Particle Size and Uniformity: AOM Achieves Sub-100 nm Average Particle Size with Narrow Distribution vs Coarser ADM/Tetramolybdate

Controlled synthesis of ammonium octamolybdate using surfactant-assisted precipitation yields an average particle size of 80 nm with more than 90% of particles below 20 nm, as reported by Mosinter Group . In direct comparison, ammonium dimolybdate (ADM) and ammonium tetramolybdate are described as having coarser, less uniform particle distributions, which has driven increasing industrial preference for AOM in applications requiring homogeneous dispersion.

Particle size distribution Nano-molybdate Dispersion quality

Flame Retardancy Baseline: AOM Serves as the Comparator for Next-Generation FR Systems, Demonstrating Established LOI Performance in Flexible PVC

In a 2025 study on flexible PVC (FPVC) composites, commercial ammonium octamolybdate (AOM) was used as the reference flame retardant against which a novel cerium phosphomolybdate (CePM) hybrid was benchmarked. CePM achieved a limiting oxygen index (LOI) 2.9 vol.% higher than AOM, and delivered reductions of 70.1% in peak heat release rate (PHRR), 76.8% in peak smoke production rate (PSPR), and 64.6% in total smoke production (TSP) relative to the AOM baseline . This establishes AOM as the performance benchmark that innovation seeks to surpass—and confirms that AOM itself provides a quantifiable, well-characterized baseline for flame retardancy and smoke suppression in FPVC.

Limiting oxygen index Flexible PVC Flame retardant benchmark

High-Value Application Scenarios Where Ammonium Octamolybdate (AOM) Differentiation Directly Impacts Procurement Outcomes


Low-Smoke PVC Plenum Cable Jacketing (NFPA 262 / UL 910 Compliance)

Building codes for plenum spaces mandate extremely low smoke generation during combustion. AOM is the industry-standard smoke suppressant for PVC jacket formulations that must pass UL 910 Steiner tunnel testing. Substituting AHM or ADM introduces solubility-driven dispersion variability and a less favorable thermal decomposition pathway , risking smoke density values that exceed the regulatory threshold. Procurement teams specifying AOM ensure formulation continuity with existing UL-listed cable designs .

Hydrodesulfurization (HDS) Catalyst Precursor Manufacturing

AOM's low water solubility and unique two-stage thermal decomposition profile offer advantages in the 'slurry impregnation' method for preparing supported MoO₃/Al₂O₃ HDS catalysts. Unlike highly soluble AHM (430 g/L), AOM forms a stable suspension that deposits molybdenum more uniformly on the alumina support, potentially yielding higher edge-site dispersion upon sulfidation. The distinct decomposition pathway also influences the final MoS₂ slab morphology .

Flexible PVC Flooring and Wall Coverings Requiring Low Smoke and Flame Spread (ASTM E84 / EN 13823)

Flexible PVC used in interior building products must meet stringent Class A or Class B flame spread indices. AOM's established baseline performance—as validated by its use as the control in next-generation FR studies—provides formulators with a reliable starting point for achieving both low smoke density rating (SDR) and acceptable LOI values. Its fine particle size (80 nm average) ensures homogeneous dispersion in plasticized PVC without sacrificing mechanical properties .

High-Purity Molybdenum Metal Powder Production via Low-Temperature Reduction

The narrow particle size distribution and high specific surface area of nano-grade AOM make it a superior precursor for producing molybdenum metal powder by hydrogen reduction at lower temperatures compared to coarser ADM or AHM. The uniform particle morphology translates directly to consistent reduction kinetics and higher sintered density of the final Mo powder, a critical requirement in electronics and metallurgy .

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